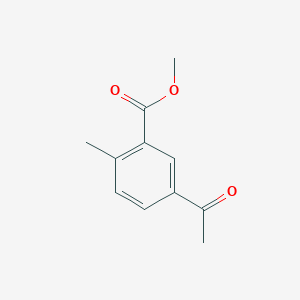
(Cyclohexyldiethoxymethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclohexyldiethoxymethyl)silane is an organosilicon compound with the molecular formula C11H24O2Si. It is a colorless to almost colorless liquid that is used in various chemical processes and industrial applications. This compound is known for its reactivity and ability to form stable bonds with organic and inorganic materials, making it valuable in the synthesis of polymers and other materials.
准备方法
Synthetic Routes and Reaction Conditions
(Cyclohexyldiethoxymethyl)silane can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with diethoxymethylchlorosilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Catalyst: None required, but the reaction is often performed under nitrogen or argon to maintain an inert atmosphere.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of cyclohexylmagnesium chloride with diethoxymethylchlorosilane in the presence of a solvent such as toluene. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
(Cyclohexyldiethoxymethyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form silanols and other oxidized silicon compounds.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halides, alcohols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Oxidation: Silanols and oxidized silicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
(Cyclohexyldiethoxymethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers. It is also used in the preparation of silane coupling agents.
Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacturing of electronic materials and components.
作用机制
The mechanism of action of (Cyclohexyldiethoxymethyl)silane involves its ability to form stable bonds with organic and inorganic materials. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react with other compounds to form stable siloxane bonds. These reactions are crucial in the formation of polymers and other materials with enhanced properties.
相似化合物的比较
(Cyclohexyldiethoxymethyl)silane can be compared with other similar compounds such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups. It has different reactivity and applications.
Cyclohexylmethylchlorosilane: Contains a chlorine atom instead of ethoxy groups, leading to different chemical properties and uses.
Cyclohexyltriethoxysilane: Contains three ethoxy groups, making it more reactive in hydrolysis and condensation reactions.
The uniqueness of this compound lies in its specific combination of cyclohexyl and diethoxymethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
属性
分子式 |
C11H24O2Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC 名称 |
[cyclohexyl(diethoxy)methyl]silane |
InChI |
InChI=1S/C11H24O2Si/c1-3-12-11(14,13-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2,14H3 |
InChI 键 |
DZXUVKHXRUSNHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1CCCCC1)(OCC)[SiH3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)
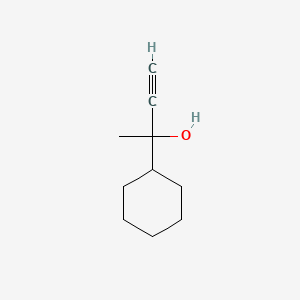
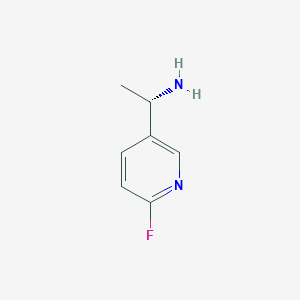
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
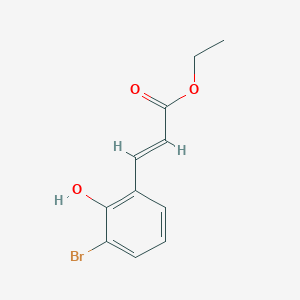
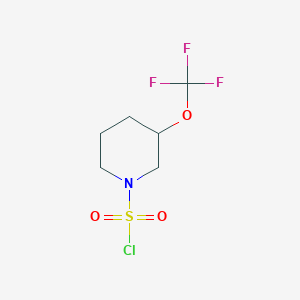

![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
